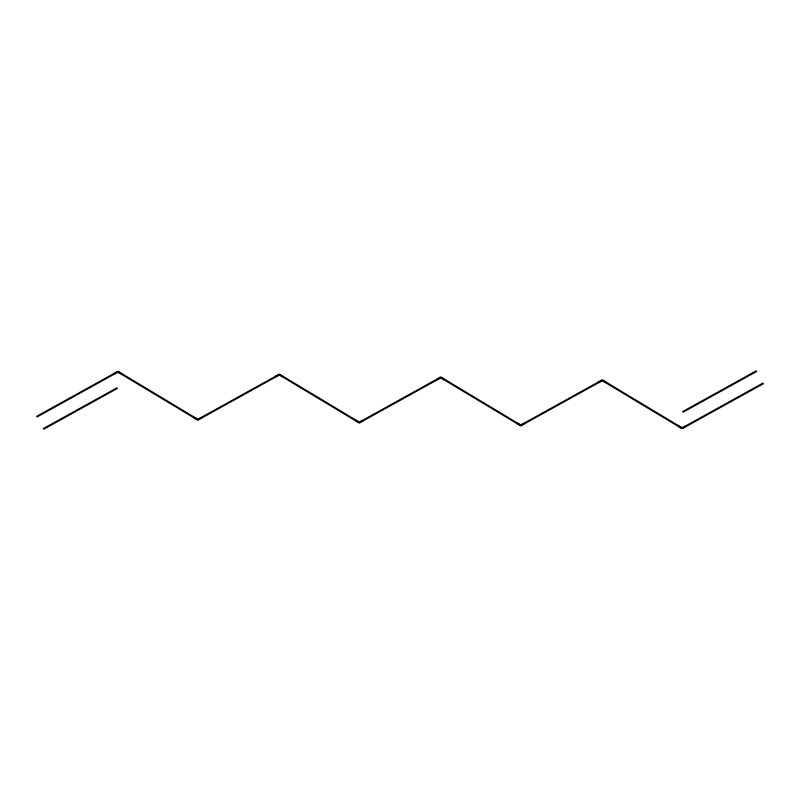1,9-Decadiene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Here are some specific examples of 1,9-decadiene's use in ADMET research:
- Synthesis of Telechelic Polyoctenamers: Researchers have employed 1,9-decadiene along with Grubbs catalyst (a commonly used ADMET catalyst) to synthesize and characterize new types of telechelic polyoctenamers. These polymers possess functional groups at both ends of the chain, allowing for further modifications and potential applications in various fields [1].
Source
[1] Sigma-Aldrich. (n.d.). 1,9-Decadiene 97 1647-16-1
- Copolymerization with Other Dienes: 1,9-decadiene has been successfully co-polymerized with other dienes like 1,5-hexadiene to form random linear polybutadiene-polyoctenamer copolymers [2]. These copolymers exhibit unique properties and potential applications depending on the composition and structure.
Source
[2] Sigma-Aldrich. (n.d.). 1,9-Decadiene 97 1647-16-1
- Development of Novel Copolymers: Research also explores using 1,9-decadiene in conjunction with other starting materials like divinyltetraethoxydisiloxane to yield novel siloxylene-vinylene-alkenylene copolymers. These copolymers possess potential applications in various fields due to their specific properties [3].
1,9-Decadiene is an organic compound with the molecular formula C10H18. It is classified as a diene due to the presence of two double bonds located at the first and ninth carbon atoms of the chain. This compound appears as a colorless liquid at room temperature and possesses a distinctive odor. It is primarily recognized for its flammability and potential to cause skin irritation upon contact .
1,9-Decadiene itself does not have a known biological mechanism of action. Its primary application lies in its ability to participate in ADMET polymerization, which forms the basis for various functional materials.
- Flammability: Flammable liquid and vapor with a flash point of 41 °C [].
- Skin and Eye Irritation: Can cause skin and serious eye irritation upon contact [].
- General Hazards: Handle with caution in a well-ventilated area. Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and respirator when handling. Refer to safety data sheets (SDS) for detailed handling and disposal procedures [].
- Addition Reactions: The double bonds in 1,9-decadiene can undergo electrophilic addition reactions with halogens, hydrogen halides, and water.
- Polymerization: It can act as a comonomer in polymerization processes, particularly in acyclic diene metathesis (ADMET) copolymerization, where it reacts with other dienes to form linear polybutadiene .
- Hydrogenation: The double bonds can be hydrogenated to form saturated hydrocarbons.
1,9-Decadiene can be synthesized through several methods:
- Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkenes or alkyl halides.
- Metathesis Reactions: Utilizing catalysts such as tungsten or molybdenum complexes allows for the efficient synthesis of 1,9-decadiene from other dienes .
- Thermal Cracking: High-temperature processes can also yield this compound from larger hydrocarbons.
1,9-Decadiene has various applications in different fields:
- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
- Polymer Industry: Used as a comonomer in producing elastomers and plastics, particularly in copolymerization processes .
- Flavor and Fragrance Industry: Its unique odor profile makes it a candidate for use in flavoring agents and perfumes.
Studies examining the interactions of 1,9-decadiene with catalysts have shown that it can significantly affect polymerization processes. For instance, its presence has been noted to enhance catalyst activity during copolymerization with ethylene . Such interactions are crucial for optimizing industrial applications involving this compound.
Several compounds share structural similarities with 1,9-decadiene. Below is a comparison highlighting their uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Butadiene | C4H6 | Commonly used in synthetic rubber production. |
| 1,5-Hexadiene | C6H10 | Utilized in polymer synthesis; less reactive than 1,9-decadiene. |
| 2,4-Hexadiene | C6H10 | Shows different reactivity patterns; primarily used in organic synthesis. |
| 1-Octene | C8H16 | Important for producing linear low-density polyethylene; single double bond. |
1,9-Decadiene's unique position among these compounds lies in its dual double bond configuration and its specific applications in both organic synthesis and polymer chemistry. Its reactivity profile sets it apart from other similar dienes that may not exhibit the same versatility in reactions or applications.
XLogP3
Boiling Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 59 of 60 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (84.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (91.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (15.25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Environmental Hazard








